4-methyl-2-(trifluoromethyl)benzoyl Chloride
Overview
Description
4-Methyl-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
It’s known that benzoyl chloride compounds often react with nucleophiles, such as amines or alcohols, in organic synthesis .
Mode of Action
4-Methyl-2-(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The chlorine atom is a good leaving group, which makes the carbonyl carbon of the compound highly electrophilic. When a nucleophile attacks this carbon, it forms a tetrahedral intermediate, which then collapses, releasing a chloride ion and forming a new bond with the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, including the presence of suitable nucleophiles and the specific conditions of the reaction . Given its reactivity, it could potentially react with various biomolecules, leading to a range of possible effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis, as water is a strong nucleophile and can react with the compound to release hydrogen chloride gas . Additionally, the compound should be kept away from open flames and hot surfaces due to its combustibility .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Methyl-2-(trifluoromethyl)benzoyl Chloride are not well-documented in the literature. It is known that benzoyl chloride derivatives, such as this compound, can participate in various biochemical reactions. They can act as acylating agents, transferring their acyl group to various biomolecules. This can affect the function of enzymes, proteins, and other biomolecules, altering their activity and interactions .
Molecular Mechanism
As a benzoyl chloride derivative, it may act as an acylating agent, binding to biomolecules and potentially inhibiting or activating enzymes
Metabolic Pathways
As a benzoyl chloride derivative, it may be metabolized through pathways involving acylation and deacylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-methyl-2-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the benzoic acid derivative is heated with the chlorinating agent to produce the desired benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methyl-2-(trifluoromethyl)benzoic acid and hydrochloric acid.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Methyl-2-(trifluoromethyl)benzoic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl Chloride: Similar structure but lacks the methyl group at the 4-position.
2-(Trifluoromethyl)benzoyl Chloride: Similar structure but lacks the methyl group at the 4-position and has the trifluoromethyl group at the 2-position.
4-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Similar structure but has a fluorine atom instead of a methyl group at the 4-position.
Uniqueness
4-Methyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Biological Activity
4-Methyl-2-(trifluoromethyl)benzoyl chloride is an organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H6ClF3O, with a molecular weight of approximately 232.59 g/mol. The compound features a benzoyl group substituted with both methyl and trifluoromethyl groups, contributing to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H6ClF3O |
Molecular Weight | 232.59 g/mol |
CAS Number | 261952-10-7 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration. This compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins.
Interaction with Enzymes
Research indicates that derivatives of trifluoromethylbenzoyl chlorides exhibit inhibition against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related compounds demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting that similar activities may be expected from this compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from benzoyl chlorides. For example, derivatives of 4-(trifluoromethyl)benzohydrazide were found to be effective against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . These findings suggest that this compound may possess similar antimicrobial properties.
Cytotoxic Effects
The cytotoxicity of fluorinated compounds has been explored in various cancer cell lines. Trifluoromethyl-substituted benzoyl chlorides have shown promising results in inhibiting tumor cell proliferation . The specific cytotoxic effects of this compound remain to be thoroughly investigated, but the structural similarities to known active compounds indicate potential efficacy.
Case Studies
-
Enzyme Inhibition Assay :
In a study assessing the enzyme inhibition capabilities of various hydrazinecarboxamide derivatives derived from trifluoromethylbenzoyl chlorides, it was found that some exhibited lower IC50 values for AChE than the clinically used drug rivastigmine . This suggests a possible therapeutic application for this compound in treating conditions related to cholinergic dysfunction. -
Antibacterial Activity :
A series of experiments demonstrated that certain derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that the structural features of this compound could similarly confer antibacterial properties .
Safety and Toxicology
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data indicate potential irritant effects on skin and mucous membranes upon exposure . Long-term exposure may lead to respiratory issues or other systemic effects, necessitating careful handling in laboratory settings.
Properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAVYJCEPBETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257099 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-10-7 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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